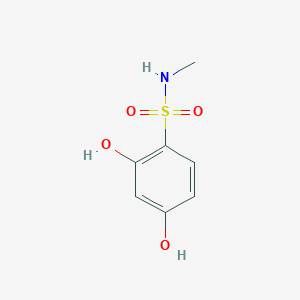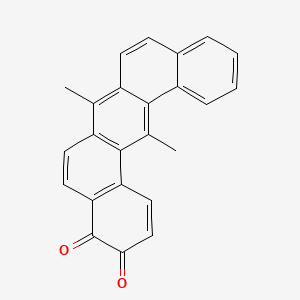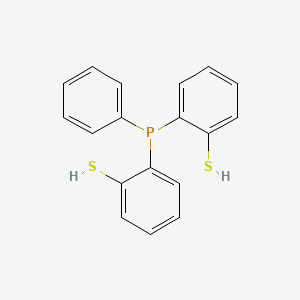
Benzenethiol, 2,2'-(phenylphosphinidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 2,2’-(phenylphosphinidene)bis-: is a chemical compound with the molecular formula C18H15PS2 and a molecular weight of 326.42 g/mol It is characterized by the presence of a benzenethiol group and a phenylphosphinidene group, making it a unique organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2,2’-(phenylphosphinidene)bis- typically involves the reaction of benzenethiol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenethiol, 2,2’-(phenylphosphinidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzenethiol, 2,2’-(phenylphosphinidene)bis- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new synthetic methodologies .
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use as a precursor for developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, Benzenethiol, 2,2’-(phenylphosphinidene)bis- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism by which Benzenethiol, 2,2’-(phenylphosphinidene)bis- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s thiol and phosphinidene groups can interact with various biological molecules, leading to changes in their structure and function. These interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces .
Comparaison Avec Des Composés Similaires
Benzenethiol: A simpler compound with only a thiol group attached to a benzene ring.
Phenylphosphine: Contains a phenyl group attached to a phosphorus atom.
Diphenylphosphine: Contains two phenyl groups attached to a phosphorus atom.
Uniqueness: Benzenethiol, 2,2’-(phenylphosphinidene)bis- is unique due to the presence of both benzenethiol and phenylphosphinidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Propriétés
Numéro CAS |
119327-18-3 |
|---|---|
Formule moléculaire |
C18H15PS2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-[phenyl-(2-sulfanylphenyl)phosphanyl]benzenethiol |
InChI |
InChI=1S/C18H15PS2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,20-21H |
Clé InChI |
PEBXCMUXDOYQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2S)C3=CC=CC=C3S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


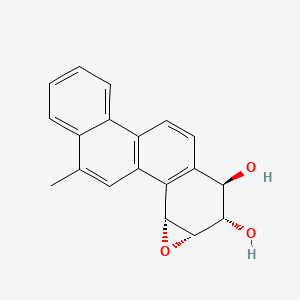

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
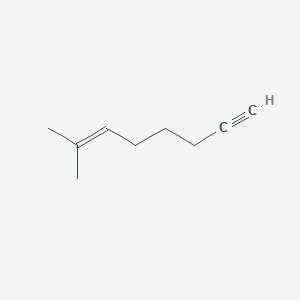
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
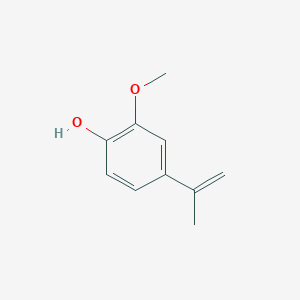
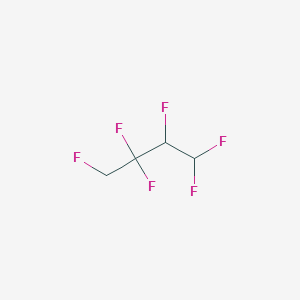
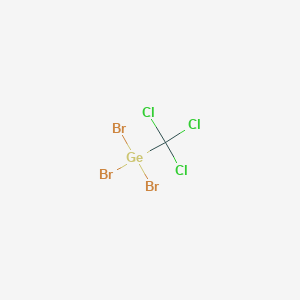
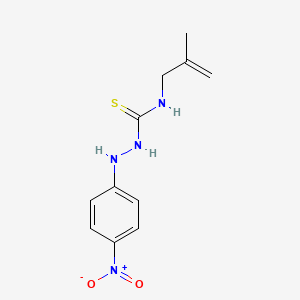
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

